![molecular formula C9H19NO B1433413 (1-Methyl-2-propylpyrrolidin-2-yl)methanol CAS No. 1803589-42-5](/img/structure/B1433413.png)
(1-Methyl-2-propylpyrrolidin-2-yl)methanol
Overview
Description
“(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is an organic compound with the molecular formula C9H19NO . It has a molecular weight of 157.26 . The compound appears as a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is 1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and melting point were not available in the sources I found.Scientific Research Applications
Medicine
(1-Methyl-2-propylpyrrolidin-2-yl)methanol: may have potential applications in medicine due to its structural relation to pyrrolidine alkaloids. Pyrrolidine alkaloids are known for their wide range of biological activities, including antioxidant , anti-inflammatory , antibacterial , antifungal , antiparasitic , anticancer , anti-hyperglycemic , and neuropharmacological effects .
Environmental Science
The environmental science applications of (1-Methyl-2-propylpyrrolidin-2-yl)methanol could include its use as a tracer or monitoring agent for environmental pollutants, given its unique chemical signature and the ability to be detected at low concentrations .
Materials Science
This compound’s properties suggest it could be used in materials science, potentially as a polymerization agent or modifier to alter the properties of polymers, such as increasing flexibility or enhancing durability .
Biochemistry
The biochemical applications might involve the use of this compound in enzyme inhibition studies or as a substrate analog in metabolic pathway analysis, given its structural complexity and the presence of both hydrophobic and hydrophilic elements .
Pharmacology
(1-Methyl-2-propylpyrrolidin-2-yl)methanol: could serve as a scaffold in drug discovery. The pyrrolidine ring is a common feature in many biologically active compounds, and its incorporation into new molecules could lead to the development of novel therapeutics .
Agriculture
In agriculture, this compound could be explored for its potential as a growth regulator or pesticide . Its chemical structure could interact with biological systems in plants or pests, leading to enhanced growth or protection against infestations .
Safety And Hazards
properties
IUPAC Name |
(1-methyl-2-propylpyrrolidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXKVOELDHLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-propylpyrrolidin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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